N-benzyl-3-fluorobenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Medicinal Chemistry and Organic Synthesis
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Current time information in Bangalore, IN.nih.govresearchgate.netmdpi.com This class of compounds has demonstrated a remarkable diversity of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroleptic properties. nih.govnih.gov The amide linkage in benzamides is a key structural feature, providing a stable and synthetically accessible platform for the introduction of various substituents, thereby enabling the fine-tuning of their physicochemical and biological profiles. mdpi.comresearchgate.net
In organic synthesis, benzamides are versatile intermediates and building blocks. Their synthesis is often straightforward, commonly achieved through the coupling of a benzoic acid derivative with an amine. purdue.edu This synthetic tractability allows for the creation of large libraries of benzamide analogs for high-throughput screening and structure-activity relationship (SAR) studies, which are crucial in the drug discovery process. nih.govontosight.ai
Significance of Fluorine Substitution in Benzamide Scaffolds for Biological Activity
The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a cornerstone of modern medicinal chemistry. mdpi.commdpi.com The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's properties in several ways that are beneficial for biological activity. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, affecting how the molecule interacts with biological targets. mdpi.com
Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. mdpi.com This can lead to improved pharmacokinetic properties, such as a longer half-life. The small size of the fluorine atom means it can often replace a hydrogen atom without causing significant steric hindrance, yet its electronic effects can lead to substantial changes in binding affinity and selectivity for a target protein. mdpi.com In the context of benzamide scaffolds, the position of the fluorine substituent on the aromatic ring is critical and can dictate the compound's pharmacological profile. ijcce.ac.ir
Overview of Research Trajectories for N-benzyl-3-fluorobenzamide and Related Analogues
Research concerning this compound and its analogs is multifaceted, spanning from fundamental synthesis to the exploration of their potential therapeutic applications. One of the primary research trajectories is the synthesis of this compound, which can be achieved through methods such as the reaction of 3-fluorobenzoyl chloride with benzylamine (B48309). purdue.edu
A significant area of investigation involves the exploration of the biological activities of this compound and its structural relatives. Studies on similar N-benzylbenzamide derivatives have revealed a wide range of biological effects, including:
Anticancer Activity: Fluorinated benzamides have been investigated for their potential as anticancer agents. For instance, certain fluorinated compounds have shown cytotoxic effects against various cancer cell lines. ijcce.ac.irresearchgate.net The substitution pattern of halogens on the benzamide ring has been shown to influence the anticancer potency. ijcce.ac.ir
Neuroleptic and Neuromodulatory Activity: Benzamide derivatives have a long history as neuroleptic agents. nih.gov Research into N-benzylbenzamide analogs has identified compounds with potential applications in treating neurological conditions. For example, some analogs have been studied as inhibitors of butyrylcholinesterase, which is a target in the management of Alzheimer's disease. nih.gov
Enzyme Inhibition: The N-benzylbenzamide scaffold has been identified as a promising framework for the development of enzyme inhibitors. For example, derivatives of this structure have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net
Herbicidal Activity: In the field of agricultural science, N-benzylbenzamide derivatives have been explored as potential herbicides. nih.gov
Structure-activity relationship (SAR) studies are a critical component of the research on these compounds. By synthesizing and evaluating a series of analogs with systematic structural modifications, researchers can identify the key molecular features responsible for a particular biological activity. nih.govacs.org For example, the type and position of the halogen substituent on the benzoyl ring of N-benzylbenzamides can significantly impact their biological effects. Comparing this compound with its chloro, bromo, and iodo counterparts reveals differences in their properties and potential applications.
Below are interactive data tables summarizing key research findings and compound details.
Table 1: Biological Activities of N-benzylbenzamide Analogs
| Compound/Analog Class | Biological Activity | Research Focus |
| N-benzyl-3-halobenzamides | Anticancer, enzyme inhibition | Investigating the effect of halogen substitution on potency and selectivity. ijcce.ac.ir |
| N-benzyl-2-methoxybenzamides | Herbicidal | Development of new bleaching herbicides. nih.gov |
| N-benzylbenzamides with hydroxyl groups | Tyrosinase inhibition | Exploring potential treatments for hyperpigmentation disorders. researchgate.net |
| N-benzyl benzamide derivatives | Butyrylcholinesterase inhibition | Potential therapeutic agents for Alzheimer's disease. nih.gov |
| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | Neuroleptic | Development of potent antipsychotic drugs with fewer side effects. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIBJWJYXBXEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356840 | |
| Record name | N-benzyl-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-01-2 | |
| Record name | N-benzyl-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Benzyl 3 Fluorobenzamide
Established Synthetic Pathways to N-benzyl-3-fluorobenzamide
Traditional methods for synthesizing this compound rely on fundamental organic reactions, primarily focusing on the formation of the amide linkage from readily available precursors.
Condensation Reactions for Benzamide (B126) Formation
The direct condensation of a carboxylic acid and an amine is a primary route to amide synthesis. In the context of this compound, this involves the reaction between 3-fluorobenzoic acid and benzylamine (B48309). nih.gov To facilitate this reaction, which can be thermodynamically unfavorable, coupling agents or catalytic conditions are often employed to activate the carboxylic acid. For instance, methods using hydrosilanes as reducing agents in the presence of a catalyst can mediate the formation of the amide bond from the corresponding carboxylic acid and amine. nottingham.ac.uk Another approach involves the iron(III) chloride-catalyzed direct amidation of esters with amines under solvent-free conditions, which represents a variation of condensation strategy. semanticscholar.org
Amidation Techniques Utilizing Acid Chlorides and Amines
A highly efficient and common method for preparing this compound is the acylation of benzylamine with 3-fluorobenzoyl chloride. nih.gov This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. A specific protocol involves stirring 3-fluorobenzoyl chloride with benzylamine in the bio-available solvent Cyrene, with triethylamine (B128534) added as a base. rsc.org This method has been shown to produce this compound in good yield (73%) after a simple workup procedure involving precipitation in water and purification. rsc.org The use of 3-fluorobenzoyl chloride as a reactant is also noted in the synthesis of more complex molecules where it is incorporated into an indole (B1671886) scaffold. tandfonline.comnih.gov
Table 1: Synthesis of this compound via Acid Chloride Amidation rsc.org
Strategies for Fluorine Incorporation in Benzamide Synthesis
The introduction of fluorine into organic molecules is a key step in the synthesis of compounds like this compound. cas.cn The most direct strategy involves using a starting material that already contains the fluorine atom in the desired position. For this compound, this is typically achieved by starting with 3-fluorobenzoic acid nih.gov or its more reactive derivative, 3-fluorobenzoyl chloride. nih.gov
Alternatively, fluorine can be introduced via nucleophilic aromatic substitution on a suitably activated precursor. A patented method describes the preparation of fluoro-benzamide compounds from a halogeno-cyanophenyl precursor. google.com This precursor is first fluorinated using anhydrous potassium fluoride (B91410) in a high-boiling polar aprotic solvent like N,N-dimethylformamide, followed by hydrolysis of the nitrile group to the amide. google.com
More advanced strategies involve the late-stage fluorination via C-H activation, which avoids the need for pre-functionalized substrates. cas.cn These methods often use transition-metal catalysts, such as palladium, to selectively replace a C-H bond with a C-F bond. beilstein-journals.org Both electrophilic (F+) and nucleophilic (F-) fluorine sources can be utilized in these transformations. cas.cnucla.edu
Advanced Synthetic Approaches and Reaction Optimization
Modern synthetic chemistry seeks to improve upon established methods by developing more efficient, selective, and environmentally benign processes. This includes the development of chemo- and regioselective reactions and the application of novel catalytic systems.
Chemo- and Regioselective Synthesis of this compound Analogues
Chemo- and regioselectivity are crucial for the synthesis of complex molecules with multiple functional groups. In the context of benzamides, directing groups can be used to control the position of further functionalization. For instance, the amide group itself can direct reactions to specific positions on the aromatic ring. Ruthenium-catalyzed C–H hydroxylation of meta-substituted N,N-di(iso-propyl)-benzamides occurs selectively at the less hindered C-H bond, yielding a single isomer product. acs.org Similarly, N-fluorobenzamides have been used to direct formal [4+2] cycloaddition reactions to produce aminonaphthalic anhydrides. researchgate.net These principles of controlling reactivity based on the electronic and steric properties of substituents are fundamental to synthesizing specific analogues of this compound. Amine-catalyzed, metal-free reactions have also been developed for the chemo- and regioselective synthesis of multi-functionalized benzene (B151609) derivatives. rsc.org
Novel Catalytic Systems in Benzamide Synthesis (e.g., Ruthenium Catalysis)
Transition-metal catalysis has revolutionized amide synthesis and functionalization. Ruthenium catalysts, in particular, have proven to be versatile for various transformations involving benzamides. These catalysts can enable reactions under mild conditions with high selectivity. researchgate.net
Ruthenium-catalyzed reactions involving benzamides include:
C-H Halogenation: [Ru3(CO)12] can catalyze the direct bromination and iodination of benzamide C-H bonds, providing a route to halogenated analogues. researchgate.net
C-H Hydroxylation: Inexpensive ruthenium salts like [RuCl3(H2O)n] or well-defined complexes such as [Ru(O2CMes)2(p-cymene)] can catalyze the direct C–O bond formation on the benzamide ring. acs.org
Annulation Reactions: Ruthenium(II) complexes can catalyze the [4+1] annulation of benzamides with propargyl alcohols through C-H bond activation to form N-substituted quaternary isoindolinones. acs.org
C-H Activation with Chiral Ligands: Chiral ruthenium complexes have been used for the enantioselective C-H activation of N-methoxy-benzamides and their subsequent annulation reactions. chemrxiv.org
Table 2: Examples of Ruthenium-Catalyzed Reactions on Benzamides
These advanced catalytic systems offer powerful tools for not only synthesizing the basic this compound structure but also for creating a diverse library of its analogues with high precision and efficiency.
Table of Mentioned Compounds
Green Chemistry Principles in this compound Preparation (e.g., Bioavailable Solvents)
The synthesis of amides, a fundamental transformation in organic chemistry, has traditionally relied on methods that often score poorly on green chemistry metrics due to the use of hazardous reagents and the generation of significant waste. walisongo.ac.id The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has highlighted the need for developing amide formation reactions that avoid poor atom economy reagents. walisongo.ac.id Key principles of green chemistry applicable to the synthesis of this compound include the use of safer solvents, designing for energy efficiency, and employing catalytic methods over stoichiometric ones. gctlc.orgacs.orgqut.edu.au
A notable advancement in the green synthesis of this compound involves the use of Cyrene, a bioavailable solvent derived from cellulose. rsc.org A study demonstrated a molar-efficient synthesis of this compound from 3-fluorobenzoyl chloride and benzylamine using Cyrene as the reaction medium. rsc.org The reaction, conducted at 0 °C and warming to room temperature, yielded the desired product in 73% after a simple workup involving precipitation in water. rsc.org This method presents a greener alternative to traditional solvents like dichloromethane (B109758) or dimethylformamide, which pose greater environmental and health risks. walisongo.ac.idrsc.org
The principles of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product, and process mass intensity (PMI), which considers the total mass used in a process (including solvents and workup materials) to produce a certain mass of product, are crucial in evaluating the "greenness" of a synthetic route. walisongo.ac.idacs.org Catalytic methods for amide bond formation, which generate only water as a byproduct, represent an ideal scenario for atom economy and are an area of active research. walisongo.ac.id
Table 1: Green Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Base | Yield | Key Green Principle Applied | Reference |
|---|---|---|---|---|---|---|
| 3-Fluorobenzoyl chloride | Benzylamine | Cyrene | Triethylamine | 73% | Use of a bioavailable, safer solvent. qut.edu.au | rsc.org |
Derivatization Strategies and Scaffold Modification of this compound
This compound is a versatile scaffold amenable to a variety of derivatization strategies. Modifications can be targeted at three primary locations: the N-benzyl moiety, the fluorobenzamide core, and through the incorporation of entirely new heterocyclic systems.
Chemical Modifications at the N-Benzyl Moiety
The N-benzyl group is a common protecting group for amines because it can be readily introduced and removed under various conditions. sioc-journal.cn This reactivity also allows for its modification to generate analogues with diverse properties.
Deprotection/Removal: The benzyl (B1604629) group can be cleaved through reductive, oxidative, or acid-base conditions. sioc-journal.cn A common method is catalytic hydrogenation (e.g., using Pd/C and H₂), which reduces the benzyl group, leaving the primary amide intact. Oxidative methods, such as using a laccase/TEMPO system, provide an enzymatic and often more selective alternative for N-benzyl deprotection. rsc.org
Substitution: The aromatic ring of the benzyl group can undergo electrophilic substitution reactions. Furthermore, the entire benzyl group can be replaced or modified. For instance, structure-activity relationship (SAR) studies on related compounds have explored the impact of introducing substituents like halogens (chloro, bromo), methyl, or trifluoromethyl groups onto the benzyl ring. nih.govcsic.es These modifications are often used to modulate lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For example, introducing a 4-trifluoromethyl group on a benzyl moiety in one series of compounds resulted in excellent activity against a breast cancer cell line. nih.gov
Table 2: Examples of Chemical Modifications at the N-Benzyl Moiety
| Modification Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidative Debenzylation | Laccase/TEMPO | Selective removal of the benzyl group to yield the primary amide. | rsc.org |
| Reductive Debenzylation | Pd/C, H₂ | Removal of the benzyl group. | |
| Ring Substitution | Various electrophilic reagents | Introduction of functional groups (e.g., -NO₂, -Cl, -Br) on the benzyl ring to alter electronic and steric properties. | nih.gov |
| Alkylation | Benzyl bromide | Introduction of a benzyl group onto a primary or secondary amine. | rsc.org |
Substituent Effects on the Fluorobenzamide Core
The electronic properties of the fluorobenzamide core can be fine-tuned by altering the substituents on the aromatic ring. The fluorine atom at position 3 already influences the ring's reactivity through its inductive and resonance effects. libretexts.org
The reactivity of a benzene ring towards electrophilic substitution is governed by the electron-donating or electron-withdrawing nature of its substituents. libretexts.org Electron-withdrawing groups, like the fluorine atom, generally deactivate the ring, making it less reactive. libretexts.orgchemrxiv.org Conversely, electron-donating groups increase the ring's reactivity. libretexts.org In the context of the 3-fluorophenyl group, the position of additional substituents is critical. Studies on related 3-fluorophenyl structures show that electron-withdrawing substituents generally increase reactivity in certain bioorthogonal reactions, while electron-donating groups decrease it. chemrxiv.org
Heterocyclic Ring Incorporations into the Benzamide Structure
Incorporating heterocyclic rings is a widely used strategy in medicinal chemistry to introduce desirable physicochemical properties, improve potency, and modulate pharmacokinetics. nih.govopenmedicinalchemistryjournal.com Nitrogen-containing heterocycles are particularly prevalent in drug design due to their ability to form hydrogen bonds and interact with biological targets. nih.govopenmedicinalchemistryjournal.com Several derivatives of this compound have been synthesized where either the N-benzyl group is replaced by a heterocycle-containing moiety or a heterocycle is fused or linked to the core benzamide structure.
Examples include:
Piperidine (B6355638): The compound N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide incorporates a piperidine ring, linking the benzamide nitrogen to the benzyl group through this saturated heterocycle. sigmaaldrich.comsigmaaldrich.com Piperidine rings are common in pharmaceuticals and can influence solubility and receptor binding. mdpi.com
Pyrazine (B50134): In N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, a pyrazine ring, itself substituted, is linked to the benzamide scaffold, showcasing a more complex hybrid architecture.
Triazole: N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives have been synthesized and evaluated for their anticancer potential. The triazole nucleus can enhance water solubility and metabolic stability. researchgate.net
Tetrahydroquinoline: The integration of a tetrahydroquinoline core creates a rigid, fused heterocyclic system, as seen in N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide. vulcanchem.com
Table 3: Examples of Heterocyclic Ring Incorporation
| Incorporated Heterocycle | Example Compound Name | Significance of Heterocycle | Reference |
|---|---|---|---|
| Piperidine | N-(1-benzylpiperidin-4-yl)-3-fluorobenzamide | Common scaffold in pharmaceuticals, influences solubility and binding. mdpi.com | sigmaaldrich.comsigmaaldrich.com |
| Pyrazine | N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide | Creates hybrid architectures common in kinase inhibitors. | |
| 1,2,4-Triazole | N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide | Can improve metabolic stability and solubility. researchgate.net | researchgate.net |
| Tetrahydroquinoline | N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide | Provides a rigid, fused scaffold that can enhance bioactivity. vulcanchem.com | vulcanchem.com |
Advanced Spectroscopic and Structural Characterization of N Benzyl 3 Fluorobenzamide and Its Analogues
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-benzyl-3-fluorobenzamide and its analogues, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.
In the case of This compound , the ¹H NMR spectrum exhibits characteristic signals for the protons of the benzyl (B1604629) and 3-fluorobenzoyl moieties. The benzylic protons (CH₂) typically appear as a doublet around 4.64 ppm, coupled to the adjacent NH proton. rsc.org The protons on the unsubstituted phenyl ring of the benzyl group usually resonate as a multiplet in the range of 7.26-7.38 ppm. rsc.org The aromatic protons of the 3-fluorobenzoyl group display more complex patterns due to coupling with the fluorine atom and with each other.
For comparison, the ¹H NMR data for several analogues are presented below:
| Compound | Benzylic CH₂ (ppm) | Aromatic H (ppm) | NH (ppm) | Solvent |
| N-benzyl-4-fluorobenzamide | 4.64 (d, J=5.7 Hz) | 7.80 (t, J=7.1 Hz, 2H), 7.37-7.29 (m, 5H), 7.10 (t, J=8.6 Hz, 2H) | 6.34 (br s) | CDCl₃ |
| N-benzyl-3-bromobenzamide | 4.64 (d, J=5.0 Hz) | 7.93 (s, 1H), 7.71 (d, J=7.0 Hz, 1H), 7.63 (d, J=8.0 Hz, 1H), 7.35-7.26 (m, 6H) | 6.43 (br s) | CDCl₃ |
| N-benzyl-3,4-dichlorobenzamide | 4.63 (d, J=5.4 Hz) | 7.88 (d, J=1.3 Hz, 1H), 7.60 (d, J=8.5 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H), 7.38-7.26 (m, 5H) | 6.36 (br s) | CDCl₃ |
| N-benzyl-4-(trifluoromethyl)benzamide | 4.51 (d, J=5.9 Hz) | 8.09 (d, J=8.2 Hz, 2H), 7.87 (d, J=8.2 Hz, 2H), 7.34-7.23 (m, 5H) | 9.28 (t, J=5.6 Hz) | DMSO-d₆ |
d: doublet, t: triplet, m: multiplet, br s: broad singlet. Data sourced from rsc.org.
The coupling constants (J values) provide information about the connectivity of adjacent protons. For instance, the doublet observed for the benzylic protons arises from coupling with the single proton on the amide nitrogen.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal.
For This compound , the ¹³C NMR spectrum will show signals for the carbonyl carbon, the carbons of the two aromatic rings, and the benzylic carbon. The carbonyl carbon (C=O) is characteristically found downfield, generally in the range of 165-170 ppm. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the fluorine substituent and the amide group. libretexts.org The benzylic carbon (CH₂) typically appears around 44 ppm. rsc.org
The table below shows ¹³C NMR data for related benzamides, illustrating the effect of different substituents on the carbon chemical shifts.
| Compound | Carbonyl C (ppm) | Benzylic CH₂ (ppm) | Aromatic C (ppm) | Other | Solvent |
| N-benzyl-4-fluorobenzamide | 166.4 | 44.1 | 164.7 (d, JC-F=250.2 Hz), 138.1, 130.5, 129.3 (d, JC-F=8.8 Hz), 128.7, 127.8, 127.6, 115.5 (d, JC-F=21.7 Hz) | CDCl₃ | |
| N-benzyl-3-bromobenzamide | 166.1 | 44.1 | 137.8, 136.2, 134.3, 130.2, 130.0, 128.7, 127.7, 127.5, 125.6, 122.6 | CDCl₃ | |
| N-benzyl-3,4-dichlorobenzamide | 165.3 | 44.2 | 137.6, 135.9, 134.1, 133.0, 130.6, 129.2, 128.8, 127.8, 127.7, 126.1 | CDCl₃ | |
| N-benzyl-4-(trifluoromethyl)benzamide | 165.1 | 42.8 | 139.3, 138.1, 131.2 (q, JC-F=31.7 Hz), 128.3, 128.2, 127.3, 126.8, 125.3 | 123.9 (q, JC-F=270.9 Hz) | DMSO-d₆ |
d: doublet, q: quartet. Data sourced from rsc.org.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Elucidating Fluorine Environments
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to study fluorine-containing compounds. blogspot.comalfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. blogspot.comalfa-chemistry.com The chemical shift range for ¹⁹F is much wider than for ¹H, which often leads to better resolution of signals. icpms.cz
For This compound , the ¹⁹F NMR spectrum shows a single resonance for the fluorine atom on the benzoyl ring. A reported chemical shift for this compound is -111.1 ppm in CDCl₃. nottingham.ac.uk The precise chemical shift and any observed coupling patterns provide valuable information about the electronic environment of the fluorine atom. icpms.cz In analogues with multiple fluorine atoms, ¹⁹F NMR is crucial for distinguishing between the different fluorine environments. For example, in N-(2,3-difluorophenyl)-2-fluorobenzamide, three distinct fluorine signals were observed at -114, -139, and -147 ppm. mdpi.com
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. uni-saarland.de
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific molecular formula. researchgate.net For this compound (C₁₄H₁₂FNO), HRMS can distinguish it from other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound is a key piece of data for its unambiguous identification.
Electronic Impact (EI) and Electrospray Ionization (ESI) Mass Spectrometry Applications
Different ionization techniques are used in mass spectrometry to generate ions from neutral molecules. Electron Impact (EI) and Electrospray Ionization (ESI) are two common methods.
Electron Impact (EI) Mass Spectrometry is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. uni-saarland.deacdlabs.com This process often leads to extensive fragmentation of the molecule, which can be useful for structural elucidation. uni-saarland.dewhitman.edu The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For amide compounds, common fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group and the amide nitrogen. libretexts.org
Electrospray Ionization (ESI) Mass Spectrometry is a "soft" ionization technique that is particularly well-suited for polar and large molecules. acdlabs.com It typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. rsc.orgacdlabs.com This makes ESI-MS very effective for determining the molecular weight of a compound. For this compound, ESI-MS would be expected to show a strong signal corresponding to its protonated form. nottingham.ac.uk
The combination of these mass spectrometry techniques provides complementary information. ESI-MS is ideal for confirming the molecular weight, while EI-MS can offer valuable structural details through its characteristic fragmentation patterns. uni-saarland.deacdlabs.com
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. purdue.edursc.org Although a specific crystal structure for this compound is not publicly documented, analysis of its analogues provides a robust model for its solid-state characteristics.
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
The study of analogous compounds, such as N-Benzyl-2,3,4,5,6-penta-fluoro-benz-amide, offers valuable insights into the likely molecular conformation and crystal structure of this compound. nottingham.ac.uk In the penta-fluorinated analogue, the molecule consists of a central amide linkage connecting a benzyl group and a fluorinated phenyl ring. nottingham.ac.uk A key feature of its geometry is the dihedral angle between the two aromatic rings, which is reported to be 18.34(5)°. nottingham.ac.uk This non-planar arrangement is a common feature in such diaryl systems.
For this compound, a similar non-planar conformation is expected, influenced by the steric and electronic effects of the substituents. The crystal would be composed of molecules arranged in a specific, repeating three-dimensional lattice. The precise arrangement, or crystal packing, is determined by a combination of intermolecular forces. In related fluorinated benzamides, the molecules often crystallize in common space groups like P21/n (monoclinic). chem960.com
Below is a representative table of crystallographic data based on an analogue, illustrating the type of information obtained from a single crystal X-ray diffraction experiment.
| Parameter | Value (for N-Benzyl-2,3,4,5,6-penta-fluoro-benz-amide) |
| Chemical Formula | C₁₄H₈F₅NO |
| Formula Weight | 301.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.8646 (2) |
| b (Å) | 28.1891 (9) |
| c (Å) | 7.7811 (3) |
| β (°) | 104.145 (1) |
| Volume (ų) | 1245.24 (8) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.606 |
This data is for N-Benzyl-2,3,4,5,6-penta-fluoro-benz-amide and is presented as a representative example. nottingham.ac.uk
Analysis of Intermolecular Interactions: Hydrogen Bonding and Aromatic Stacking
The stability of the crystal lattice is dictated by a network of non-covalent intermolecular interactions. For this compound, these would primarily include hydrogen bonds and aromatic stacking interactions.
Aromatic Stacking: Aromatic stacking, or π-π interactions, between the phenyl and benzyl rings are also expected to play a significant role in the crystal packing. These interactions occur when the planar aromatic rings of adjacent molecules align, typically in an offset or parallel-displaced fashion, to maximize attractive electrostatic and dispersion forces. In the penta-fluorinated analogue, a π-π stacking interaction with a centroid-centroid distance of 3.772 (3) Å is observed between the phenyl rings, further stabilizing the structure. nottingham.ac.uk The presence of the fluorine atom in this compound would modulate the quadrupole moment of the fluorobenzoyl ring, potentially influencing the geometry and strength of these stacking interactions.
The table below summarizes the key intermolecular interactions observed in an analogue structure, which are anticipated to be present in this compound.
| Interaction Type | Description | Typical Distance (Å) | Reference Analogue |
| N-H···O Hydrogen Bond | Connects the amide groups of adjacent molecules into chains. | ~2.9 - 3.1 | N-Benzyl-2,3,4,5,6-penta-fluoro-benz-amide nottingham.ac.uk |
| π-π Stacking | Offset stacking between aromatic rings of neighboring molecules. | ~3.4 - 3.8 | N-Benzyl-2,3,4,5,6-penta-fluoro-benz-amide nottingham.ac.uk |
| C-H···O Weak Interaction | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom, contributing to crystal stabilization. | ~3.2 - 3.5 | N-Benzyl-2,3,4,5,6-penta-fluoro-benz-amide nottingham.ac.uk |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. While a full experimental spectrum for this compound is not detailed in the searched literature, the expected positions of these bands can be predicted with high confidence based on established correlation tables and data from analogous compounds. For instance, the IR spectrum of the related N-benzyl-3-iodobenzamide confirms an amide C=O stretch at approximately 1650 cm⁻¹.
The key functional groups and their expected IR absorption regions for this compound are outlined in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Amide N-H | Stretching | 3400 - 3200 | Typically a sharp to medium peak. Its position is sensitive to hydrogen bonding; a lower frequency indicates stronger bonding. |
| Aromatic C-H | Stretching | 3100 - 3000 | Multiple weak to sharp bands are expected from the two aromatic rings. |
| Aliphatic C-H | Stretching | 3000 - 2850 | Arises from the methylene (B1212753) (-CH₂-) group of the benzyl moiety. |
| Amide C=O (Amide I) | Stretching | 1680 - 1640 | A very strong and sharp absorption band. The value for the iodo-analogue is ~1650 cm⁻¹. |
| Amide N-H (Amide II) | Bending | 1570 - 1515 | A strong band, resulting from a mix of N-H bending and C-N stretching. |
| Aromatic C=C | Stretching | 1600 - 1450 | Multiple bands of variable intensity, characteristic of the aromatic rings. |
| C-F | Stretching | 1250 - 1020 | A strong absorption band, characteristic of the aryl-fluorine bond. |
| C-N | Stretching | 1400 - 1200 | This vibration is often coupled with others and can be found in the fingerprint region. |
These vibrational modes provide a spectroscopic fingerprint for this compound, allowing for its identification and the confirmation of its chemical structure. The precise peak positions and shapes would be influenced by the molecule's solid-state environment, including the hydrogen bonding and crystal packing effects discussed previously.
Biological Activity and Pharmacological Profiles of N Benzyl 3 Fluorobenzamide
In Vitro Assessment of Biological Activities
While direct studies on the antimicrobial properties of N-benzyl-3-fluorobenzamide are limited, research into structurally related compounds provides insight into the potential of the benzamide (B126) and N-benzyl moieties for antimicrobial activity.
A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed and synthesized to target the multidrug efflux pump (MATE) in bacteria. nih.gov These compounds displayed a range of activities against various microbial species, including S. aureus, P. aeruginosa, S. typhi, E. coli, and C. albicans. nih.gov For instance, compound 4a (N'-(4-fluorobenzylidene)-3,4-dimethoxybenzohydrazide) showed notable minimum inhibitory concentration (MIC) values against S. aureus and C. albicans. nih.gov
In other research, N-benzylation was shown to significantly enhance the antimicrobial effects of certain compounds. A study on β-carboline derivatives found that a dimeric 6-chlorocarboline N2-benzylated salt demonstrated potent activity against Staphylococcus aureus. nih.gov Similarly, the synthesis of β-lactam-anthraquinone hybrids produced compounds with potent antibacterial activity against Staphylococcus aureus. mdpi.com These findings suggest that the N-benzyl group can be a critical pharmacophore in the development of antimicrobial agents.
Derivatives of N-benzylbenzamide have been the subject of numerous investigations into their potential as anticancer agents. These studies have evaluated their cytotoxic and antiproliferative effects across a variety of cancer cell lines.
The human colon cancer cell line HT-29 has been a target for evaluating the efficacy of N-benzylbenzamide-related structures. A series of N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives were synthesized and tested for their antiproliferative effects. nih.gov The studies revealed that these compounds were most active against the HT-29 colon cancer cell line, with two of the synthesized molecules showing higher antiproliferative activity than the reference drug, imatinib. nih.govresearchgate.net One derivative, identified as TZ55.7 , exhibited the most significant cytotoxic activity against the HT-29 tumor cell line, with a reported half-maximal inhibitory concentration (IC50) of 87.95 μM. nih.gov
Other related research includes:
Synthetic homoisoflavane derivatives of cremastranone were found to suppress the growth of colorectal cancer cells HCT116 and LoVo. biomolther.org
A study of β-lactam derivatives showed that a compound with a fluorophenyl conjugate had excellent antiproliferative activity against the HT-29 cell line, with an IC50 value of 0.003 μM. mdpi.com
Glucopyranosyl-conjugated benzyl (B1604629) derivatives were synthesized, with one compound showing antiproliferative activity comparable to 5-fluorouracil (B62378) (5-FU) against HCT-116 colorectal cancer cells. nih.gov
| Compound/Derivative Class | Cell Line | Activity Metric | Result | Source |
|---|---|---|---|---|
| N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivative (TZ55.7) | HT-29 | IC50 | 87.95 μM | nih.gov |
| β-lactam derivative (fluorophenyl conjugate) | HT-29 | IC50 | 0.003 μM | mdpi.com |
| Glucopyranosyl-conjugated benzyl derivative (8d) | HCT-116 | IC50 | Comparable to 5-FU | nih.gov |
The breast cancer cell lines MCF-7 and MDA-MB-231 have been frequently used to test the antiproliferative effects of N-benzylbenzamide analogs.
MCF-7 Cells: Analogs of the marine alkaloid makaluvamine, including a 4-fluoro substituted benzyl analog, demonstrated pronounced antiproliferative effects on the MCF-7 cell line, with an IC50 value of 2.8 μM. nih.gov This fluorobenzyl analog also showed a significant lethal concentration (LogLC50) value of -6.01 M against MCF-7 cells in National Cancer Institute assays. nih.gov Furthermore, derivatives such as N-benzyl-N-(X-2-hydroxybenzyl)-N′-phenylureas have been reported to inhibit MCF-7 cell proliferation. researchgate.net
MDA-MB-231 Cells: A series of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives showed significant, dose- and time-dependent antiproliferative activity against MDA-MB-231 cells. torlakinstitut.com These compounds were found to reduce cell division rates, increase apoptosis, and inhibit the motility and invasiveness of these breast cancer cells. torlakinstitut.com Separately, benzoimidazole-quinazolinone hybrids were evaluated for cytotoxicity, with one morpholinoethyl compound displaying excellent activity against MDA-MB-231 cells with an IC50 value of 0.38 μM. mdpi.com
| Compound/Derivative Class | Cell Line | Activity Metric | Result | Source |
|---|---|---|---|---|
| 4-fluoro substituted benzyl analog of makaluvamine | MCF-7 | IC50 | 2.8 μM | nih.gov |
| Benzoimidazole-quinazolinone hybrid (14a) | MDA-MB-231 | IC50 | 0.38 μM | mdpi.com |
| 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives | MDA-MB-231 | Significant dose- and time-dependent inhibition | torlakinstitut.com |
The anticancer potential of N-benzylbenzamide-related structures has been explored in other cancer cell lines as well.
HepG2 (Hepatocellular Carcinoma): A series of 3,4-disubstituted-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles were synthesized and screened for anticancer activity. researchgate.net Two compounds from this series, 14 and 16 , showed much stronger cytotoxicity than the standard drug Doxorubicin against HepG2 cell lines, with IC50 values of 0.58 μM and 3.17 μM, respectively. researchgate.net
HeLa (Cervical Cancer): N-benzylideneanilines, a series of Schiff bases, were prepared and tested for their cytotoxic effects on HeLa cancer cell lines. nih.gov The study found that all of the synthesized compounds exhibited antiproliferative effects to varying degrees. nih.gov
SH-SY5Y (Neuroblastoma): Benzoimidazole-quinazolinone hybrids were tested for cytotoxicity against several cancer cell lines, including the neuroblastoma cell line SH-SY5Y. mdpi.com A morpholinoethyl compound from this series, 14a , demonstrated excellent activity with an IC50 value of 0.77 μM. mdpi.com
RPMI-8226 (Multiple Myeloma): Chalcone conjugates with a 1,2,3-triazole linker have been investigated for their anticancer activity. mdpi.com One potent hybrid from this group was found to induce apoptosis in multiple myeloma RPMI-8226 cells in a dose-dependent manner and cause cell cycle arrest at the G2/M phase. mdpi.com
A significant area of research for N-benzylbenzamide derivatives has been in the discovery of new antitubercular agents. Prompted by the discovery of potent antitubercular compounds like PBTZ169, researchers designed and synthesized a series of N-benzyl 3,5-dinitrobenzamides. nih.govnih.gov
These compounds were evaluated for their in vitro activity against the drug-susceptible Mycobacterium tuberculosis H37Rv strain and clinically isolated multidrug-resistant (MDR) strains. nih.govnih.gov The results were highly promising, with several derivatives exhibiting excellent inhibitory activity. Specifically, the 3,5-dinitrobenzamides D5, D6, D7, and 12 showed outstanding activity against the H37Rv strain, with a minimum inhibitory concentration (MIC) of 0.0625 μg/mL. nih.govnih.gov This potency was greater than that of the frontline anti-TB drugs isoniazid (B1672263) and rifampicin (B610482) (MIC: 0.0781 μg/mL). nih.gov Furthermore, these compounds maintained excellent activity against two MDR clinical isolates, with MIC values ranging from <0.016 to 0.125 μg/mL. nih.govnih.gov
Structure-activity relationship studies indicated that the 3,5-dinitrobenzamide (B1662146) core and the N-benzyl group were preferred for potent antitubercular activity. nih.gov For example, replacing the trifluoromethyl group in one derivative with a nitro group (NO2) improved the MIC eightfold. nih.gov Compound D6 was highlighted for having acceptable safety and better pharmacokinetic profiles than the clinical candidate PBTZ169, marking it as a promising lead for future drug discovery. nih.govnih.gov
| Compound | M. tuberculosis Strain | Activity Metric | Result (μg/mL) | Source |
|---|---|---|---|---|
| D5, D6, D7, 12 | H37Rv (drug-susceptible) | MIC | 0.0625 | nih.govnih.gov |
| D5, D6, D7, 12 | MDR Isolate 1 | MIC | <0.016 - 0.125 | nih.govnih.gov |
| D5, D6, D7, 12 | MDR Isolate 2 | MIC | <0.016 - 0.125 | nih.govnih.gov |
| Isoniazid (Reference) | H37Rv (drug-susceptible) | MIC | 0.0781 | nih.gov |
| Rifampicin (Reference) | H37Rv (drug-susceptible) | MIC | 0.0781 | nih.gov |
Activity Against Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)
Antiparasitic Efficacy against Trypanosoma brucei
The benzamide scaffold, particularly derivatives of N-benzylbenzamide, has been identified as a promising starting point for the development of new therapeutic agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov Phenotypic screening of compound libraries has led to the identification of N-(2-aminoethyl)-N-phenyl benzamides as a hit series for anti-trypanosomal activity. nih.gov Medicinal chemistry efforts to optimize this scaffold have involved modifications at the benzoyl position. nih.gov
While direct studies on this compound are limited, research into related analogues provides significant insight. For instance, the synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)-3-fluorobenzamide hydrochloride has been documented in the exploration of potent T. brucei inhibitors. nih.gov A comprehensive study of 82 analogues identified N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as a highly potent class of compounds, with one derivative achieving an in vitro 50% effective concentration (EC₅₀) of 0.001 μM. nih.gov This particular compound was also shown to be orally bioavailable with good plasma and brain exposure in mice, and it successfully cured two out of three mice in an acute T. brucei infection model. nih.gov These findings underscore the potential of the 3-fluorobenzamide (B1676559) moiety as a key component in designing novel, effective treatments for late-stage trypanosomiasis. nih.gov
Receptor Binding and Modulation Studies (e.g., Sigma-1 Receptor Affinity)
The sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum, is a significant target for therapeutic development, particularly in the context of neurological disorders. wikipedia.org Derivatives of the N-benzylbenzamide structure have demonstrated notable affinity for this receptor. nih.gov
Although direct binding data for this compound is not extensively detailed, studies on closely related fluorinated analogues are informative. For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, a structural variant, binds to sigma receptors with high affinity, recording a Ki value of 3.4 nM. nih.gov This compound also showed high selectivity for the σ₁ subtype over the σ₂ subtype (σ₂/σ₁ = 120). nih.gov Further research on a positional isomer, N-(benzylpiperidinyl)-4-fluorobenzamide, identified it as a σ₁ receptor antagonist that can reduce neuropathic nociception. dntb.gov.uaunam.mx
The affinity of these related compounds for the σ₁ receptor suggests that the N-benzyl-fluorobenzamide core is a viable pharmacophore for targeting this receptor. The modulation of the σ₁ receptor by such ligands is the basis for their investigation into conditions like neuropathic pain. acs.orgnih.gov
Enzyme Inhibition Assays (e.g., Kinases, Carbonic Anhydrase, Acetylcholinesterase, Alpha-Glucosidase)
The this compound scaffold and its derivatives have been evaluated against several important enzyme targets.
Kinase Inhibition N-benzylbenzamide derivatives have emerged as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov One such derivative exhibited significant antiproliferative activities with IC₅₀ values from 12 to 27 nM against various cancer cell lines by binding to the colchicine (B1669291) site on tubulin. nih.gov A water-soluble phosphate (B84403) prodrug of this compound was shown to significantly inhibit tumor growth in a mouse model. nih.gov Other related structures, such as N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas, have been identified as potential inhibitors of EGFR and HER-2 kinases, with some demonstrating IC₅₀ values in the nanomolar range. researchgate.net This suggests the N-benzylbenzamide backbone is a versatile template for designing kinase inhibitors. researchgate.net
Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are metalloenzymes that are targets for treating a range of conditions, including glaucoma and cancer. unifi.itnih.gov While direct inhibition data for this compound is not prominent, the general class of benzamides and related structures has been explored. researchgate.net The primary approach to CA inhibition involves sulfonamide-based compounds. unifi.itnih.govunifi.it However, the "tail approach," which modifies peripheral parts of an inhibitor molecule, has been shown to confer selectivity among CA isoforms, an area where the benzyl and fluorophenyl groups of this compound could be relevant for future design. unifi.it
Cholinesterase Inhibition Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system and targets for Alzheimer's disease therapy. nih.govnih.gov A series of N-benzyl benzamide derivatives were reported as highly selective and potent BChE inhibitors, with IC₅₀ values ranging from picomolar to nanomolar. nih.gov Certain derivatives of N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide also showed potent AChE inhibitory activity, with IC₅₀ values as low as 0.59 μM. These findings highlight the significant potential of the N-benzylbenzamide scaffold in developing treatments for neurodegenerative disorders by modulating cholinesterase activity. nih.govmdpi.com
Alpha-Glucosidase Inhibition Alpha-glucosidase inhibitors are used to manage type 2 diabetes by controlling blood glucose levels. frontiersin.orgnih.gov The N-benzyl moiety is a feature in some known α-glucosidase inhibitors. nih.gov Studies on various heterocyclic structures have identified potent inhibitors of this enzyme. mdpi.com For example, N-benzyl-deoxynojirimycin derivatives have shown inhibitory activity against α-glucosidase, with the most active compound having an IC₅₀ value of 0.207 mM. nih.gov While specific data for this compound is unavailable, the structural components are present in other known inhibitors, suggesting it may warrant investigation.
| Enzyme Target | Compound Class/Derivative | Inhibition Value (IC₅₀/Kᵢ) | Source |
|---|---|---|---|
| Tubulin Polymerization | N-benzylbenzamide derivative (20b) | 12-27 nM (IC₅₀) | nih.gov |
| Butyrylcholinesterase (BChE) | N-benzyl benzamide derivatives | pM to nM range (IC₅₀) | nih.gov |
| Acetylcholinesterase (AChE) | N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide derivative | 0.59 µM (IC₅₀) | |
| α-Glucosidase | N-benzyl-deoxynojirimycin derivative (18a) | 0.207 mM (IC₅₀) | nih.gov |
| EGFR Kinase | N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea (7b) | 0.08 µM (IC₅₀) | researchgate.net |
| HER-2 Kinase | N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea (7b) | 0.35 µM (IC₅₀) | researchgate.net |
Antioxidant Potential Evaluation
Oxidative stress is implicated in numerous diseases, making the development of compounds with antioxidant properties a key research area. nih.gov The N-benzylbenzamide scaffold contains structural motifs associated with antioxidant activity. mdpi.com
Studies on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which feature both N-benzyl and fluorophenyl groups, have demonstrated significant antioxidant capacity. mdpi.com Derivatives with a 4-fluorophenyl or 2,4-difluorophenyl motif showed high interaction with the stable DPPH free radical, with scavenging activity reaching up to 96% after 60 minutes. mdpi.com Similarly, N-benzyl pyridinium-curcumin derivatives have shown moderate antioxidant activities in ABTS assays. nih.gov Furthermore, fluorophenyl-isoxazole-carboxamides have been identified as potent antioxidants in vitro, with one derivative showing an IC₅₀ value of 0.45 µg/ml in a DPPH assay, a potency greater than the standard, Trolox. nih.gov These results suggest that the combination of a fluorinated aromatic ring and a benzyl group, as found in this compound, could contribute to significant antioxidant potential.
In Vivo Pharmacological Evaluation and Efficacy Studies in Research Models
Models for Neuropathic Nociception and Analgesic Effects
The analgesic potential of compounds related to this compound has been demonstrated in preclinical models of neuropathic pain, an effect linked to their antagonism of the σ₁ receptor. acs.orgnih.gov A key study focused on N-(benzylpiperidinyl)-4-fluorobenzamide, a positional isomer of the target compound, which was designed as a haloperidol (B65202) analog. dntb.gov.uaunam.mx In a chronic constriction injury (CCI) model of neuropathic pain, this compound produced anti-allodynic effects. acs.org The effects were dose-dependent and, at higher doses, comparable to the established analgesic gabapentin. acs.org The compound also demonstrated antinociceptive effects in the formalin paw assay, a model of inflammatory pain. acs.orgnih.gov These in vivo findings strongly support the use of N-benzyl-fluorobenzamide derivatives as potential therapeutics for chronic and neuropathic pain states. nih.gov
Tumor Growth Inhibition Models
The N-benzylbenzamide scaffold is a promising framework for the development of anticancer agents, with several derivatives showing efficacy in in vivo tumor models. nih.gov A notable study developed a series of N-benzylbenzamide derivatives as tubulin polymerization inhibitors. nih.gov The corresponding disodium (B8443419) phosphate prodrug of the lead compound was evaluated in a liver cancer (H22) allograft mouse model. nih.gov This prodrug significantly inhibited tumor growth and also decreased microvessel density within the tumors, indicating anti-angiogenic activity. nih.gov
In another study, a compound with a quinoline (B57606) and indole (B1671886) structure demonstrated highly effective tumor growth inhibition of 77% at a dose of 60 mg/kg in a xenograft model using MDA-MB-468 breast cancer cells. mdpi.com Furthermore, derivatives of N-benzyl-3-iodobenzamide have shown potent cytotoxicity against prostate (LNCaP) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values as low as 1.08 μM, highlighting the potential of halogenated N-benzylbenzamides in oncology.
| Compound Class/Derivative | Research Model | Observed Effect | Source |
|---|---|---|---|
| N-(benzylpiperidinyl)-4-fluorobenzamide | Chronic Constriction Injury (Neuropathic Pain) | Dose-dependent reduction of allodynia | acs.org |
| N-benzylbenzamide prodrug (20b-P) | H22 Liver Cancer Allograft (Mouse) | Significant tumor growth inhibition and decreased microvessel density | nih.gov |
| Quinoline-Indole Hybrid | MDA-MB-468 Xenograft (Mouse) | 77% tumor growth inhibition at 60 mg/kg | mdpi.com |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamide (73) | Trypanosoma brucei Acute Infection (Mouse) | Cured 2 out of 3 mice | nih.gov |
Assessment of Efficacy in Infectious Disease Models
There is currently no specific data from preclinical or clinical infectious disease models for this compound. However, the broader class of benzamide and fluorobenzamide derivatives has demonstrated a range of antimicrobial, antifungal, and antiparasitic activities, suggesting potential areas for future investigation of this compound.
Research into related compounds indicates that the fluorobenzamide moiety is a constituent in molecules with potential antimicrobial properties. For instance, imidazole-containing fluorobenzamide derivatives have been noted for their potential antimicrobial applications . Similarly, thiadiazole derivatives incorporating a fluorobenzamide structure have been investigated for both antimicrobial and antifungal activities ontosight.aiontosight.ai.
In the realm of antiparasitic research, a study identified a pyrimido[1,2-a]benzimidazole (B3050247) derivative featuring a 3-fluorophenyl substituent as a potent agent against Leishmania major parasites nih.gov. Furthermore, a nitroheteroaryl-1,3,4-thiadiazole compound with an N-benzyl substitution was found to exhibit antifungal activity against the pathogenic fungus Aspergillus fumigatus mjima.org. The presence of the N-benzyl group in this active compound is of particular relevance.
While these findings are for structurally distinct molecules, they highlight that the core components of this compound are present in compounds with demonstrated efficacy against various pathogens. This suggests that this compound itself could warrant investigation for its potential utility in treating infectious diseases. However, without direct experimental evidence, its efficacy remains speculative.
Pharmacokinetic and Pharmacodynamic Characterization in Research Models
The characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to drug development. For this compound, specific data is not available. Therefore, this section will discuss the metabolic stability and brain penetration of closely related benzamide analogues to infer a potential profile for the target compound.
Metabolic Stability and In Vitro Half-Life Determination (e.g., Liver Microsome Incubations)
The metabolic stability of a compound, often assessed through in vitro incubations with liver microsomes, is a critical determinant of its in vivo half-life and bioavailability. While no such data exists for this compound, studies on analogous structures provide context.
For example, a lead compound in a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides demonstrated significant stability in mouse liver microsomes, with a reported half-life of over 60 minutes nih.gov. This suggests that the benzamide scaffold, in some configurations, can be resistant to rapid metabolic degradation. Research on Nα-aroyl-N-aryl-phenylalanine amides has also highlighted the importance of the amide bonds as potential metabolic weak points and explored strategies to enhance stability uni-halle.de. Furthermore, studies on benzimidazole-based inhibitors have utilized mouse hepatic microsomes to evaluate metabolic stability and guide structural optimization nih.gov.
The table below summarizes the metabolic stability of some benzamide analogues in liver microsomes. It is important to note that these are different compounds, and their metabolic fate may not be directly predictive of this compound.
| Compound/Analogue Class | Species | In Vitro System | Half-Life (t½) | Reference |
|---|---|---|---|---|
| N-(2-aminoethyl)-N-phenyl benzamide lead compound | Mouse | Liver Microsomes | > 60 min | nih.gov |
| UNC10201652 | Human | Liver Microsomes | 28.8 min | nih.gov |
| UNC10201652 | Mouse | Liver Microsomes | 12 min | nih.gov |
| UNC10201652 | Rat | Liver Microsomes | 7.14 min | nih.gov |
Brain Penetration and Distribution Studies
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system (CNS) disorders. For this compound, no direct brain penetration data has been published. However, studies on structurally similar compounds suggest that this class of molecules may possess the potential for CNS distribution.
A study involving N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, a radiolabeled analogue, revealed high uptake in the brains of mice nih.gov. This indicates that the inclusion of a benzyl and a fluorobenzamide moiety does not preclude brain penetration. In another relevant study, a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides was assessed for brain to plasma concentrations, with some analogues showing excellent permeability into brain tissue in mice nih.gov. The general physicochemical properties that govern CNS penetration, such as low molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors, are important considerations nih.govmdpi.com.
The following table presents data on the brain penetration of some benzamide analogues. It is crucial to interpret this data with caution, as small structural changes can significantly impact BBB permeability.
| Compound/Analogue | Species | Parameter | Result | Reference |
|---|---|---|---|---|
| N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide | Mouse | Tissue Distribution | High uptake in the brain | nih.gov |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analogues (e.g., compounds 64, 65, 66, 69, 78) | Mouse | Brain-to-Plasma Concentration Ratio | > 0.3 | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on the Fluorobenzamide Moiety on Biological Activity
The fluorobenzamide portion of N-benzyl-3-fluorobenzamide is a critical determinant of its biological profile. The presence and position of the fluorine atom, as well as other substituents, can significantly modulate the compound's efficacy and selectivity.
Positional Effects of Fluorine on Receptor Binding and Enzyme Inhibition
The introduction of fluorine into benzamide (B126) structures can significantly alter their pharmacological properties, leading to enhanced biological activity and improved metabolic stability. The position of the fluorine atom on the benzamide ring is crucial and can dramatically affect receptor binding and enzyme inhibition. For instance, in a series of fluorinated benzamide derivatives, the location of the fluorine atom was found to be critical for their anti-proliferative activity. Research on fluorinated indazole hybrids has shown that the synergistic effects between the fluorine atom and the indazole scaffold enhance target engagement, such as kinase inhibition.
Structure-activity relationship (SAR) studies on phenylalanine-1,2,3-triazole conjugates revealed that ortho-substituted aniline (B41778) derivatives displayed higher anti-HIV activity than meta- and para-substituted analogs. mdpi.com Specifically, a 2-fluoro benzamide compound exhibited potent anti-HIV activity. mdpi.com This highlights that the ortho position for fluorine substitution can be particularly favorable for certain biological activities. Early investigations into fluorinated benzamides as dopamine (B1211576) receptor ligands also recognized that fluorine substitution could enhance binding affinity. Fluorine's ability to alter the polarity of a molecule can be a key factor in its interaction with biological targets. beilstein-journals.org
Influence of Other Halogen or Electron-Withdrawing Groups
The biological activity of benzamide derivatives is not only influenced by fluorine but also by other halogens and electron-withdrawing groups. Investigations into the SAR of N-benzyl-3-iodobenzamide have shown that modifications on the benzamide structure significantly affect biological activity. The larger atomic radius and higher polarizability of iodine compared to fluorine, chlorine, and bromine can lead to distinct reactivity and binding properties.
In a series of β-lactam conjugates, a comparison of halogen substituents revealed a potency order of Br > Cl > I against a colon cancer cell line, while the fluorine-substituted analog showed reduced activity. mdpi.com Conversely, for pyrazole-tagged benzothiazole-β-naphthol hybrids, a fluorine atom at the para-position of the phenyl ring resulted in the most significant antiproliferative activity. mdpi.com SAR studies on these hybrids indicated that compounds with electron-withdrawing groups generally exhibited greater activity than those with electron-donating groups. mdpi.com Similarly, for some N-benzyl 2-substituted 2-aminoacetamides, electron-withdrawing groups were found to play a crucial role in enhancing antimicrobial and cytotoxic effects. ijpsonline.com
The electronic effects of substituents are a key factor. For example, the Hammett substituent constants (σ) for bromine (+0.23) and fluorine (+0.06) indicate their electron-withdrawing nature, which can be correlated with reaction rates and biological activity. In some cases, the presence of multiple halogen substituents, such as in 2,6-dihalobenzylamides, is optimal for potent activity. nih.gov
Table 1: Interactive Data Table of Halogen and Electron-Withdrawing Group Effects
| Compound Class | Substituent(s) | Position(s) | Observed Effect on Biological Activity |
| β-lactam conjugates | Br, Cl, I | Not specified | Potency order: Br > Cl > I; F showed reduced activity. mdpi.com |
| Pyrazole-tagged hybrids | F | para | Most significant antiproliferative activity. mdpi.com |
| Pyrazole-tagged hybrids | Electron-withdrawing groups | Not specified | Greater activity than electron-donating groups. mdpi.com |
| N-benzyl 2-aminoacetamides | Electron-withdrawing groups | Not specified | Enhanced antimicrobial and cytotoxic effects. ijpsonline.com |
| nih.govThiadiazole benzylamides | 2,6-dihalo | Benzylamide | Optimal for potent necroptosis inhibition. nih.gov |
Role of the N-Benzyl Group and its Substitutions on Biological Activity
The N-benzyl group of this compound plays a pivotal role in its biological activity, influencing its conformation, steric interactions, and electronic properties.
Conformational Flexibility and Steric Effects of the Benzyl (B1604629) Moiety
The N-benzyl group possesses significant conformational flexibility due to rotation around the N-C bond, leading to various conformational isomers. evitachem.com This flexibility can be crucial for adopting an optimal orientation within a biological target's binding site. However, in some cases, too much flexibility can be detrimental. For instance, in a study of 5-HT2A serotonin (B10506) receptor agonists, the N-benzyl group with the most conformational flexibility had a lower affinity than more rigid analogs. nih.gov This suggests that a specific, more constrained conformation may be required for potent activity. nih.gov
The steric bulk of the benzyl group and its substituents is also a critical factor. In a series of necroptosis inhibitors, the introduction of a methyl group onto the benzylic position slightly increased activity, but larger substituents like n-butyl or phenyl resulted in a loss of activity. nih.gov This indicates that the binding pocket for the N-benzyl amide is well-defined and intolerant of many rigid or bulky conformations. nih.gov The spatial distribution of substituents, influenced by the conformational flexibility of the benzylic C-H building block, can impact the three-dimensionality of the molecule and its biological interactions. chemrxiv.org
Electronic Effects of Substituents on the Benzyl Ring
Substituents on the benzyl ring can exert significant electronic effects that modulate biological activity. Both electron-donating and electron-withdrawing groups can influence the properties of the molecule. For example, in a series of α-(o-alkylphenyl)acetophenones, a methoxy (B1213986) group (electron-donating) on the α-aryl ring slightly increased the stereoselectivity of a cyclization reaction, while a cyano group (electron-withdrawing) greatly lowered both diastereoselectivity and quantum efficiency. acs.org This was attributed to the influence of these substituents on hydrogen bonding. acs.org
In the context of α-glucosidase inhibitors, compounds with electron-donating groups on the benzyl moiety showed higher inhibitory activity than those with electron-withdrawing groups. mdpi.com Conversely, for some naphthoquinone-1,2,3-triazole conjugates, a 4-trifluoromethyl group (electron-withdrawing) on the benzyl moiety displayed excellent cytotoxic activity against a breast cancer cell line, while a 4-nitro group diminished activity. mdpi.com These examples highlight that the optimal electronic nature of the substituent is highly dependent on the specific biological target and the rest of the molecular scaffold. The electronic effects can alter the basicity of the phenyl ring and influence non-covalent interactions like hydrogen bonding. acs.org
Exploration of Bioisosteric Replacements for the Benzyl Group
Bioisosteric replacement is a strategy used in drug design to substitute a part of a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. drughunter.com The benzyl group, being a common phenyl-containing moiety, is a frequent target for bioisosteric replacement to avoid potential metabolic liabilities associated with phenyl rings. nih.gov
Saturated bioisosteres are often explored to replace benzene (B151609) rings. beilstein-journals.org For example, cyclohexanes have been shown to be effective replacements for phenyl rings in some cases. nih.gov More modern saturated polycyclic scaffolds like bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.2.2]octanes, and cubanes are also being investigated as bioisosteres for para-substituted benzenes. beilstein-journals.orgnih.gov For ortho- and meta-substituted benzenes, bioisosteres like 1,2-disubstituted bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes have been proposed. beilstein-journals.org
In the context of amide bioisosteres, carbamates and thioamides are sometimes used. hyphadiscovery.com For instance, replacing an amide with a carbamate (B1207046) has been shown to improve the metabolic stability of some compounds. hyphadiscovery.com The choice of a bioisosteric replacement is highly context-dependent, and its success relies on maintaining the necessary interactions with the biological target while improving other properties. drughunter.com
Relationship Between Molecular Structure and Specific Biological Targets
The unique arrangement of functional groups in this compound and its derivatives dictates their affinity and efficacy towards various biological targets. The following sections explore the SAR for kinase inhibition, antimicrobial and antiparasitic activities, and receptor modulation.
SAR for Kinase Inhibition (e.g., Src, EGFR, HER2, Raf)
The benzamide scaffold is a recognized pharmacophore in the design of kinase inhibitors. The introduction of specific substituents on both the benzoyl and benzyl moieties of this compound analogs can significantly influence their inhibitory potency and selectivity.
Research into 4-aroylaminophenyl-N-benzylacetamides, which are structurally related to this compound, has revealed insights into their potential as kinase inhibitors. For instance, the analog N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-3-fluorobenzamide has been synthesized and studied. In a broader context of 4-acylaminophenyl-N-benzylacetamide derivatives, the nature of the acyl group has been shown to be critical for anticancer activity. While an acetyl group conferred broad anticancer activities, replacing it with a benzoyl derivative demonstrated a more potent inhibition of cell growth in certain cancer cell lines like MCF7. nih.gov
Studies on aminoisoquinoline benzamides have demonstrated potent inhibition of Src-family kinases and FLT3. nih.gov While these compounds have a more complex scaffold, they underscore the importance of the benzamide moiety in binding to the kinase active site. Modifications to the core structure, such as changing the aminoisoquinoline to an aminoquinoline or aminoquinazoline, resulted in a loss of this inhibitory activity. nih.gov
In the context of Epidermal Growth Factor Receptor (EGFR) inhibition, derivatives of 3-methylquinazolinone incorporating a 3-fluorobenzamide (B1676559) moiety have shown significant promise. Specifically, the compound 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide exhibited potent antiproliferative activities against various tumor cells, surpassing the efficacy of the established EGFR inhibitor Gefitinib in some cases. semanticscholar.org This highlights the favorable contribution of the 3-fluorobenzamide group to EGFR inhibition. Further studies on inactive-conformation binding EGFR inhibitors have also pointed to the importance of meta-substituted amide linkers with fluorine derivatization on the phenyl ring for achieving high potency. chemrxiv.org
The table below summarizes the activity of some benzamide derivatives against various kinases.
| Compound/Derivative Class | Target Kinase(s) | Key SAR Findings | Reference(s) |
| 4-Acylaminophenyl-N-benzylacetamides | General Oncogenic Kinases | The benzoyl derivative was more potent than aliphatic analogs in inhibiting MCF7 cell growth. | nih.gov |
| Aminoisoquinoline benzamides | Src-family kinases, FLT3 | The aminoisoquinoline scaffold is crucial for inhibitory activity. | nih.gov |
| 3-Fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide | EGFR | Showed higher antiproliferative activity against several tumor cell lines compared to Gefitinib. | semanticscholar.org |
| Meta-substituted amide linkers with fluorine | EGFR | Fluorine derivatization in the 2,6-positions of the back pocket phenyl ring enhances potency. | chemrxiv.org |
SAR for Antimicrobial and Antiparasitic Activities
The presence of fluorine in a molecule can enhance its metabolic stability and membrane permeability, which are desirable properties for antimicrobial and antiparasitic agents.
In the realm of antifungal agents, benzamide derivatives have shown significant activity. Studies on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives revealed that the presence of a fluorine or chlorine atom on the benzene ring markedly improved antifungal activity. researchgate.net Similarly, research on N-4-fluoro-pyrazol-5-yl-benzamide and N-4-chloro-pyrazol-5-yl-benzamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs) for antifungal applications found that some of these compounds exhibited good activity against various fungal strains. nih.govacs.org The position of the fluorine atom has also been shown to be critical, with para-substitution on the benzoyl moiety leading to a notable increase in antifungal activity in some thioureido complexes. nih.gov
Regarding antiparasitic activity, benzamide derivatives have been investigated as inhibitors of Trypanosoma brucei, the causative agent of African trypanosomiasis. In a study of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, substitutions on the benzoyl moiety were found to be crucial for potency. For example, introducing a 2-trifluoromethyl group improved potency, and a 2-trifluoromethyl-4-fluorobenzoyl derivative was among the most active in the series. nih.gov While these compounds are structurally distinct from this compound, they underscore the potential of the substituted benzamide scaffold in developing new antiparasitic drugs. Another study on pyrazole (B372694) derivatives as dual inhibitors of Trypanosoma brucei and Trypanosoma cruzi identified a benzamide as a moderately active starting point for SAR studies. nih.gov
The following table presents data on the antimicrobial and antiparasitic activities of related benzamide compounds.
| Compound/Derivative Class | Target Organism(s) | Key SAR Findings | Reference(s) |
| N-[...]-benzamide derivatives | Phytopathogenic fungi | Presence of F or Cl on the benzene ring significantly improved activity. | researchgate.net |
| N-4-fluoro/chloro-pyrazol-5-yl-benzamide derivatives | Valsa mali, Sclerotinia sclerotiorum | Some derivatives showed good in vitro antifungal activity. | nih.govacs.org |
| Fluorine-containing thioureido complexes | Botrytis cinerea, Trichoderma spp., etc. | Para-substitution of fluorine on the benzoyl group enhanced antifungal activity. | nih.gov |
| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Trypanosoma brucei | 2-Trifluoromethyl-4-fluorobenzoyl derivative was highly potent. | nih.gov |
SAR for Receptor Agonism/Antagonism (e.g., Sigma Receptors)
This compound and its analogs have been extensively studied as ligands for sigma receptors, which are implicated in a variety of central nervous system disorders and have potential as targets for cancer diagnostics and therapeutics. The SAR of these compounds reveals that subtle structural modifications can lead to significant changes in affinity and selectivity for sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes.
A general pharmacophore for high-affinity sigma-1 ligands includes a basic nitrogen atom flanked by two hydrophobic regions. researchgate.net In the case of N-benzylbenzamide derivatives, the benzyl group and the substituted benzamide moiety fulfill the requirement for these hydrophobic domains.
Studies on conformationally-flexible benzamide analogues have shown that many of these compounds display high affinity and excellent selectivity for σ2 versus σ1 receptors. nih.gov A key analog, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, demonstrated high affinity for sigma receptors (Ki = 3.4 nM) and a high selectivity for the σ2 subtype over the σ1 subtype. nih.gov This suggests that the fluorobenzamide moiety is a critical component for achieving high affinity. The position of the fluorine atom on the benzamide ring can also influence selectivity. nih.gov
Further research on benzylpiperazine derivatives has shown that the combination of hydrophobic groups and a 4-methoxybenzylpiperazinyl moiety linked by a three-carbon chain can result in optimal sigma receptor binding profiles. nih.gov While these are not direct analogs of this compound, they reinforce the importance of the N-benzyl group and the nature of the amide-linked aromatic ring in sigma receptor recognition.
The table below provides binding affinity data for some benzamide analogs at sigma receptors.
| Compound | Sigma Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference(s) |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | σ1/σ2 | 3.4 | 120 | nih.gov |
| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) | σ1 | 1.6 | 886 | nih.gov |
| Conformationally-flexible benzamide analogues | σ2 | High affinity | Excellent selectivity for σ2 vs σ1 | nih.gov |
Computational Chemistry and in Silico Approaches in N Benzyl 3 Fluorobenzamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is crucial for understanding how a ligand, such as N-benzyl-3-fluorobenzamide, might interact with a protein's binding site. nih.gov
Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of this compound with various biological targets. The process involves placing the 3D structure of the compound into the active site of a target protein and evaluating the interaction energy using a scoring function. nih.gov While specific, published docking studies focusing exclusively on this compound are not extensively detailed, research on structurally related benzamides and N-benzyl derivatives provides insights into potential targets. For instance, N-benzyl benzamide (B126) scaffolds have been identified as potent inhibitors of butyrylcholinesterase (BChE), a target relevant in Alzheimer's disease research. nih.gov Similarly, fluorinated benzamides have shown affinity for targets like Cereblon (CRBN). nih.govmdc-berlin.de
The fluorine atom on the benzamide ring can significantly influence binding affinity by altering the molecule's electronic properties and participating in specific interactions, such as hydrogen bonds or halogen bonds. Docking studies on related molecules suggest that this compound could be a candidate for investigation against a range of enzymes and receptors.
Table 1: Potential Biological Targets for this compound and Rationale for Docking Studies
| Target Class | Specific Example | Rationale for Investigation | Potential Interactions |
| Hydrolases | Butyrylcholinesterase (BChE) | N-benzyl benzamide scaffold found in potent BChE inhibitors. nih.gov | Amide group may form H-bonds; benzyl (B1604629) and fluoro-phenyl groups may form hydrophobic and π-π interactions. |
| Ligases | Cereblon (CRBN) | Fluorinated benzamides are known to bind to CRBN. nih.gov | Fluorine atom may enhance binding through favorable interactions within the binding pocket. |
| Kinases | Various (e.g., EGFR, VEGFR) | Benzamide derivatives are common scaffolds for kinase inhibitors. nih.gov | The compound could occupy the ATP-binding pocket, with the amide acting as a hinge-binder. |
| GPCRs | Sigma-1 Receptor (σ1R) | N-benzyl piperidine (B6355638) analogs show high affinity for σ1 receptors. acs.org | The benzyl group can engage in hydrophobic interactions within the receptor's binding site. |
A primary outcome of molecular docking is the identification of key amino acid residues that stabilize the ligand within the binding site. For this compound, several types of interactions are predicted to be critical. The amide group is a key functional group, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows it to form crucial hydrogen bonds with polar residues like serine, threonine, aspartate, or the peptide backbone of the protein. mdpi.com
The aromatic rings—the benzyl group and the 3-fluorophenyl group—are expected to engage in non-polar interactions. These include:
Hydrophobic interactions: With aliphatic residues such as valine, leucine, and isoleucine. birzeit.edu
π-π stacking: With aromatic residues like phenylalanine, tyrosine, and tryptophan.
Cation-π interactions: With positively charged residues like arginine and lysine. mdpi.com
The fluorine atom can modulate these interactions and may form weak hydrogen bonds with suitable donors or participate in halogen bonding, further anchoring the ligand in place. researchgate.net Visualizing the docked pose allows researchers to understand the specific sub-pockets occupied by different parts of the molecule, guiding further structural modifications to improve potency and selectivity. biorxiv.org
Table 2: Predicted Interactions between Functional Moieties of this compound and Protein Residues
| Functional Moiety | Predicted Interaction Type | Potentially Interacting Amino Acid Residues |
| Amide Linker (-CONH-) | Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain NH/CO |
| Benzyl Ring | Hydrophobic, π-π Stacking, Cation-π | Leu, Val, Ile, Ala, Phe, Tyr, Trp, Arg, Lys |
| 3-Fluorophenyl Ring | Hydrophobic, π-π Stacking, Halogen Bonding | Leu, Val, Phe, Tyr, Trp, Electron-rich atoms |
| Fluorine Atom | Weak H-Bond, Dipole-Dipole | Backbone NH, Polar side chains |
Prediction of Binding Modes and Affinities with Enzymes and Receptors
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comjopir.in
To develop a QSAR model for a series of this compound analogs, a dataset of these compounds with experimentally measured biological activities (e.g., IC₅₀ values) is required. mdpi.com The process involves calculating a wide range of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. openbioinformaticsjournal.comscik.org
The resulting QSAR equation can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ijert.org The statistical quality and predictive power of a QSAR model are assessed using several parameters, including the coefficient of determination (r²) for the training set and the cross-validated correlation coefficient (q²) for internal validation. mdpi.com External validation using a separate test set of compounds is crucial to confirm the model's real-world predictive ability. mdpi.com
A key benefit of QSAR analysis is the identification of physicochemical properties, or "descriptors," that have the most significant impact on biological activity. openbioinformaticsjournal.com These descriptors can be categorized as electronic, steric, hydrophobic, or topological. For this compound and its derivatives, certain descriptors are expected to be particularly influential.
Lipophilicity (e.g., ClogP): The presence of two aromatic rings suggests that hydrophobicity will be a critical factor for membrane permeability and interaction with hydrophobic pockets. The fluorine atom generally increases lipophilicity. nih.gov
Electronic Properties (e.g., Hammett constants, LUMO/HOMO energies): The electronegative fluorine atom alters the electron distribution of the phenyl ring, which can affect binding interactions and metabolic stability. atlantis-press.com
Steric/Topological Descriptors (e.g., Molecular Weight, Molar Refractivity, Polar Surface Area): The size and shape of the molecule determine its fit within a binding site. The flexibility of the benzyl group, described by the number of rotatable bonds, also plays a role. openbioinformaticsjournal.com
By analyzing the coefficients in the QSAR equation, researchers can determine whether increasing or decreasing the value of a specific descriptor is likely to enhance the desired biological effect. ijert.org
Table 3: Key Physicochemical Descriptors and Their Potential Influence on the Efficacy of this compound Analogs
| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |
| Hydrophobicity | LogP (Octanol-water partition coefficient) | Affects membrane permeability and binding to hydrophobic pockets. An optimal value is often required. |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons, influencing orbital interactions with the target. atlantis-press.com |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions with the target protein. |
| Topological | Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and is often used to predict cell permeability. |
| Steric | Molecular Volume / Molar Refractivity | Describes the size and bulk of the molecule, which must be optimal to fit the binding site. |
| Structural | Number of Rotatable Bonds | Measures molecular flexibility, which can impact the entropic cost of binding. |
Development of Predictive Models for Biological Activity
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the compound and the stability of its complex with a biological target. birzeit.edufrontiersin.org
An MD simulation typically starts with the lowest-energy pose obtained from docking. The system is solvated in a water box with ions to mimic physiological conditions. researchgate.net Over a simulation period of nanoseconds to microseconds, the movements of the ligand and protein are tracked. Key analyses include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD trajectory for the ligand indicates that it remains bound in a consistent pose within the active site. frontiersin.orgresearchgate.net
Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues reveals which parts of the protein are flexible and which are stabilized by the ligand's binding. researchgate.net
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for binding stability.
These simulations validate the docking results and can reveal subtle conformational changes or alternative binding modes that are not apparent from static models. nih.gov
Table 4: Objectives and Outputs of Molecular Dynamics Simulations for an this compound-Protein Complex
| Simulation Objective | Key Analysis / Output | Interpretation |
| Assess Binding Stability | Ligand RMSD | A low, stable RMSD value suggests the binding pose is stable over time. |
| Analyze Protein Dynamics | Protein RMSD and RMSF | Identifies changes in protein conformation and flexibility upon ligand binding. |
| Validate Key Interactions | Hydrogen Bond Occupancy | Quantifies the percentage of simulation time a specific hydrogen bond is maintained. |
| Evaluate Conformational Flexibility | Ligand Torsional Angle Analysis | Reveals the preferred conformations of rotatable bonds (e.g., the benzyl linker) in the bound state. |
| Estimate Binding Free Energy | MM/PBSA or MM/GBSA calculations | Provides a more accurate estimation of binding affinity by considering solvation effects and entropic contributions. birzeit.edu |
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME)
The journey of a drug molecule through the body is a complex process, encompassing absorption, distribution, metabolism, and excretion (ADME). Predicting these pharmacokinetic properties at an early stage is crucial to avoid costly failures in later stages of drug development. In silico ADME prediction tools have become a mainstay in medicinal chemistry, offering rapid and resource-efficient evaluation of a compound's potential as a drug candidate. rsdjournal.orgrsc.org
For this compound, various computational models can be employed to estimate its ADME profile. These models are typically built upon large datasets of experimentally determined properties and utilize machine learning algorithms or quantitative structure-property relationships (QSPR) to make predictions based on the molecule's chemical structure. Commonly used platforms for such predictions include SwissADME, QikProp, and ADMETlab 2.0. frontiersin.orgpensoft.netgrafiati.com These tools can calculate a wide array of molecular descriptors and predict properties such as solubility, lipophilicity, gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. frontiersin.orgpensoft.net
A typical in silico ADME assessment for this compound would involve the evaluation of its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules provide a general guideline for the oral bioavailability of a drug candidate. pensoft.net The predicted ADME properties for this compound, based on its structure, are summarized in the interactive table below. It is important to note that these are theoretical predictions and require experimental validation.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound
| Property | Predicted Value/Classification | Significance in Drug Development |
|---|---|---|
| Molecular Weight | 229.25 g/mol | Within the range for good oral bioavailability. |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rules. |
| Hydrogen Bond Acceptors | 2 | Compliant with Lipinski's rules. |
| Aqueous Solubility | Low to Moderate | May influence formulation and absorption. |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeability | Likely to be permeable | May have central nervous system effects. |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions. |
Virtual Screening and Lead Optimization Strategies
Beyond predicting the fate of a molecule in the body, computational chemistry provides powerful strategies for discovering new lead compounds and optimizing their biological activity. For this compound, these techniques can be instrumental in identifying novel derivatives with enhanced potency, selectivity, or improved ADME profiles.
Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. jst.go.jpnih.gov This process can be broadly categorized into two main approaches:
Ligand-based virtual screening: This method relies on the knowledge of other molecules that bind to the target of interest. A pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can be constructed based on a set of known active compounds. jst.go.jpnih.govnih.gov This model is then used as a filter to screen large compound databases for molecules that match the pharmacophore.
Structure-based virtual screening: When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be employed. nih.govuncst.go.ug This technique simulates the binding of a small molecule to the target's active site, and a scoring function is used to estimate the binding affinity. nih.gov This allows for the ranking of compounds in a library based on their predicted ability to bind to the target.
Lead Optimization involves the iterative modification of a promising lead compound, such as this compound, to improve its desired properties. depositolegale.itnih.govnih.gov Computational methods play a pivotal role in this process by providing insights into the structure-activity relationship (SAR) of a series of compounds. researchgate.netresearchgate.net Key computational strategies for lead optimization include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netijlpr.comjapsr.in By identifying the physicochemical properties that are most important for activity, QSAR models can guide the design of more potent analogs.
Three-Dimensional QSAR (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the three-dimensional properties of the molecules. nih.govresearchgate.net These methods generate contour maps that visualize the regions around a molecule where changes in steric, electrostatic, or other fields would likely lead to an increase or decrease in activity. nih.govresearchgate.net This provides a more intuitive guide for chemical modifications.
The table below summarizes the computational strategies that can be applied in the research and development of this compound and its derivatives.
Table 2: Computational Strategies in this compound Research
| Strategy | Description | Application in this compound Research |
|---|---|---|
| Virtual Screening | ||
| Pharmacophore Modeling | Creating a 3D model of essential features for biological activity based on known active compounds. jst.go.jpnih.govnih.gov | Identifying novel scaffolds with similar activity to this compound from large chemical databases. jst.go.jpresearcher.life |
| Molecular Docking | Predicting the preferred orientation and binding affinity of a ligand to a target protein. nih.govuncst.go.ug | Screening for derivatives of this compound that show improved binding to a specific biological target. |
| Lead Optimization | ||
| QSAR | Developing mathematical models to correlate chemical structure with biological activity. researchgate.netijlpr.comjapsr.in | Guiding the synthesis of new derivatives by predicting their activity based on physicochemical properties. |
Mechanistic Investigations of N Benzyl 3 Fluorobenzamide S Biological Actions
Elucidation of Molecular Mechanisms of Action
The biological effects of N-benzyl-3-fluorobenzamide are predicated on its interactions at the molecular level, including enzyme inhibition and receptor modulation, which in turn trigger downstream signaling cascades.
While specific kinetic data for this compound is not extensively documented, the broader class of N-benzylbenzamide derivatives has been identified as potent enzyme inhibitors. For instance, certain hydroxylated N-benzylbenzamide derivatives have demonstrated significant inhibitory activity against mushroom tyrosinase, with IC50 values as low as 2.2 µM. nih.gov This suggests a potential for this compound to interfere with enzymatic processes. The N-benzylbenzamide scaffold has also been utilized in the design of dual inhibitors for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), with some derivatives achieving submicromolar IC50 values. acs.orgfigshare.comresearchgate.net
Furthermore, the N-benzylbenzamide backbone is a feature of a novel allosteric inhibitor of Aurora kinase A (AurkA), with an IC50 value of 6.50 μM. nih.gov Allosteric modulators bind to a site distinct from the enzyme's active site, inducing a conformational change that alters the enzyme's activity. researchgate.net This mode of action provides a potential framework for the activity of this compound. The inhibition of kinases such as JNK2 and JNK3 has been noted for related 3-fluorobenzamide (B1676559) structures, which affect signaling pathways crucial for cell proliferation and apoptosis. evitachem.com
The following table presents enzyme inhibition data for structurally related N-benzylbenzamide derivatives.
| Compound Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Hydroxylated N-benzylbenzamide | Mushroom Tyrosinase | 2.2 µM | nih.gov |
| N-benzylbenzamide derivative (14c) | Soluble Epoxide Hydrolase (sEH) | 0.3 µM | acs.orgfigshare.comresearchgate.net |
| N-benzylbenzamide derivative (6h) | Aurora kinase A (AurkA) | 6.50 µM | nih.gov |
| 3-chloro-N-cyclohexyl-5-fluorobenzamide analog | CDK2/MAPK | 0.8–2.3 μM | vulcanchem.com |
The interaction of this compound with cellular receptors is a key aspect of its mechanism of action. N-benzylbenzamide derivatives have been identified as modulators of peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that regulates gene expression involved in metabolism and inflammation. acs.orgfigshare.comresearchgate.net Some N-benzylbenzamide derivatives act as dual-target ligands for sEH and PPARγ. acs.orgfigshare.comresearchgate.net
Fluorinated benzamides have been shown to act as antagonists for chemokine receptor CCR5 and corticotropin-releasing factor 1 (CRF-1) receptor, with some analogs exhibiting high potency (EC50 = 15 nM for CCR5). vulcanchem.com Additionally, N-(thiazol-2-yl)-benzamide analogs, including a 3-fluorobenzamide derivative, have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. researchgate.net These antagonists appear to act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. researchgate.net The interaction of these compounds with receptors can modulate various signal transduction pathways, influencing cellular functions. ontosight.aiebi.ac.uk
The table below summarizes the receptor activity of structurally related benzamide (B126) compounds.
| Compound Class | Target Receptor | Activity | Potency | Reference |
|---|---|---|---|---|
| N-benzylbenzamide derivative (14c) | PPARγ | Modulator | EC50 = 0.3 µM | acs.orgfigshare.comresearchgate.net |
| Fluorinated benzamide analog | CCR5 | Antagonist | EC50 = 15 nM | vulcanchem.com |
| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | Zinc-Activated Channel (ZAC) | Antagonist | IC50 = 1-3 µM | researchgate.net |
Enzyme Inhibition Kinetics and Allosteric Modulation
Cellular Pathway Perturbations
The molecular interactions of this compound culminate in the disruption of critical cellular pathways, leading to significant biological outcomes, particularly in the context of cancer and infectious diseases.
A significant body of research points to the ability of N-benzylbenzamide derivatives to interfere with cancer cell proliferation by inducing cell cycle arrest and apoptosis. researchgate.netacs.org Novel N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors, which disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. researchgate.netacs.org
Studies on N-substituted benzamides have elucidated that they can trigger apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process. nih.gov Prior to apoptosis, these compounds often induce a G2/M cell cycle block. nih.gov The induction of apoptosis by some benzamide derivatives has been shown to be independent of p53 activation. nih.gov Related thiazole-containing fluorobenzamide compounds have also been investigated for their potential to induce apoptosis or cell cycle arrest in cancer cells. smolecule.com
The following table highlights the effects of related benzamide compounds on cancer cell lines.
| Compound Class | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| N-benzylbenzamide derivative (7f) | K562 (Leukemia) | G2/M phase arrest, apoptosis | researchgate.net |
| N-benzylbenzamide derivative (2b) | K562 (Leukemia) | Increased G2/M phase cells, apoptosis | acs.org |
| N-substituted benzamide (declopramide) | 70Z/3 (pre-B), HL60 (Promyelocytic leukemia) | G2/M phase arrest, apoptosis via mitochondrial pathway | nih.gov |
| 3-chloro-N-cyclohexyl-5-fluorobenzamide | MCF-7 (Breast Cancer) | Reduces viability by 70% at 10 µM via apoptosis | vulcanchem.com |
The benzamide scaffold is present in various compounds with antimicrobial properties. Specifically, derivatives of benzamide have been investigated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govjst.go.jpnih.gov These compounds are thought to interfere with essential metabolic pathways of the pathogen. For instance, meta-amido bromophenol derivatives, which are structurally related to benzamides, have shown potent inhibitory activity against Mtb strains, including multidrug-resistant ones. jst.go.jp The structure-activity relationship studies of these compounds suggest that specific hydrophobic and hydrogen-bonding interactions are crucial for their antitubercular activity, likely by inhibiting a key enzyme in a metabolic pathway. nih.gov The N-benzylbenzamide moiety itself has been found in natural products with antimicrobial activity. ebi.ac.uk
The table below shows the antitubercular activity of related benzamide derivatives against Mtb H37Ra.
| Compound | Substituent (R) | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6g | Cyclohexyl | 0.625 | nih.gov |
| 6h | 4-Ethyl-cyclohexyl | 2.5 | nih.gov |
| 6c | i-Pr | 5 | nih.gov |
| 6d | c-Pr | 5 | nih.gov |
Cell Cycle Arrest and Apoptosis Induction Pathways in Cancer Cells
Resistance Mechanisms and Strategies for Overcoming Resistance
The development of resistance is a significant challenge in the therapeutic application of any bioactive compound. While specific resistance mechanisms to this compound have not been characterized, general principles of drug resistance are likely to apply.
In the context of cancer, resistance could emerge through various mechanisms. These include mutations in the target protein that reduce drug binding affinity, increased expression of drug efflux pumps (such as P-glycoprotein) that actively remove the compound from the cell, or alterations in downstream signaling pathways that bypass the drug's effects. For compounds that induce apoptosis, upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins can confer resistance. semanticscholar.org
Strategies to overcome such resistance are multifaceted. The development of combination therapies, where this compound could be used alongside other agents that target different pathways, is a common approach. For resistance mediated by efflux pumps, the co-administration of pump inhibitors could restore sensitivity. Furthermore, the design of next-generation analogs of this compound that can effectively bind to mutated targets or evade efflux mechanisms is a key strategy in medicinal chemistry. For pathogen resistance, understanding the genetic basis of resistance through whole-genome sequencing of resistant strains can inform the development of new derivatives that circumvent these mechanisms.
Future Directions and Emerging Research Avenues for N Benzyl 3 Fluorobenzamide
Design and Synthesis of Next-Generation N-benzyl-3-fluorobenzamide Analogues
The core structure of this compound is ripe for modification to enhance potency, selectivity, and pharmacokinetic properties. Future design and synthesis strategies can draw inspiration from successful modifications of related benzamide (B126) compounds.
Key strategies for creating next-generation analogues include:
Bioisosteric Replacement: Inspired by the synthesis of N-(5-benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide derivatives, which showed potent anticancer activity, the benzamide core of this compound could be replaced with other five-membered heterocycles like triazoles, imidazoles, or thiadiazoles. researchgate.net This can alter hydrogen bonding capacity and metabolic stability.
Substituent Modification: Systematic alteration of substituents on both the benzyl (B1604629) and fluorobenzoyl rings is a crucial next step. For instance, research on N-benzyl 3,5-dinitrobenzamides as antitubercular agents demonstrated that adding electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) can confer potent activity against Mycobacterium tuberculosis. nih.gov Similarly, exploring different halogen substitutions (Cl, Br, I) or adding methyl or methoxy (B1213986) groups could modulate activity, as seen in various anticancer and antiparasitic benzamides. researchgate.netnih.gov
Linker Optimization: The N-benzyl linker provides a degree of rigidity. Exploring different linker lengths and compositions, such as incorporating an N-aminoethyl group, has been shown to yield potent inhibitors of Trypanosoma brucei. nih.gov This modification can alter the compound's spatial orientation and ability to interact with target proteins.
| Analogue Class | Proposed Modification | Rationale / Potential Impact | Reference Compound Class |
|---|---|---|---|
| Heterocyclic Core Analogues | Replace benzamide with imidazole (B134444) or triazole | Enhance hydrogen bonding capacity; potential kinase inhibition. researchgate.net | Substituted imidazoles |
| Substituted Benzoyl Ring Analogues | Introduce additional nitro or CF3 groups | Increase electron-withdrawing properties for enhanced antitubercular activity. nih.gov | N-benzyl 3,5-dinitrobenzamides nih.gov |
| Substituted Benzyl Ring Analogues | Add chloro, bromo, or methyl groups to the benzyl ring | Modulate lipophilicity and binding interactions for anticancer or antiparasitic activity. nih.govmdpi.com | N-phenylbenzamide analogs nih.gov |
| Linker-Modified Analogues | Replace N-benzyl with N-(2-aminoethyl) | Improve flexibility and introduce new interaction points for antitrypanosomal activity. nih.gov | N-(2-aminoethyl)-N-phenyl benzamides nih.gov |
Advanced In Vitro and In Vivo Pharmacological Screening
To uncover the biological potential of this compound and its newly synthesized analogues, a systematic and advanced screening cascade is essential.
In Vitro Screening: Initial screening should employ high-throughput phenotypic assays against a diverse panel of targets. This could include cytotoxicity screening against various human cancer cell lines such as MCF-7 (breast), HT-29 (colon), and PC3 (prostate) to identify potential anticancer agents. researchgate.net For infectious diseases, whole-organism screens against pathogens like Schistosoma mansoni nih.gov, Trypanosoma brucei nih.gov, and Mycobacterium tuberculosis nih.gov are critical. Mechanism-based assays, such as fluorescence-based screens for ion channel modulators or kinase inhibition assays, can then be used to de-orphanize active compounds and identify specific molecular targets. semanticscholar.org
In Vivo Pharmacological Evaluation: Promising candidates from in vitro studies must be advanced to in vivo models. For antitrypanosomal leads, this would involve testing in murine models of acute Trypanosoma brucei infection to assess efficacy, with compounds administered orally to evaluate bioavailability and brain exposure. nih.gov For antitubercular candidates, pharmacokinetic profiling is essential to determine properties like plasma half-life and safety, with promising compounds like the dinitrobenzamide D6 advancing to in vivo efficacy studies. nih.gov
| Screening Stage | Methodology | Example Application | Key Endpoints |
|---|---|---|---|
| Primary In Vitro | MTT cytotoxicity assay | Anticancer activity against MCF-7, HT29, PC3 cell lines. researchgate.net | IC50/EC50 values |
| Primary In Vitro | Whole-organism phenotypic screen | Activity against Schistosoma mansoni or Trypanosoma brucei. nih.govnih.gov | Parasite viability, motility |
| Secondary In Vitro | Fluorescence-based ion channel assay | Activity on neuronal Kv7 channels. semanticscholar.org | Channel opening/blocking potency |
| Secondary In Vitro | Kinase inhibition assay | Inhibition of specific kinases (e.g., EGFR, AAK1). researchgate.netnih.gov | Enzymatic inhibition (IC50) |
| In Vivo | Murine model of acute infection | Efficacy against T. brucei infection. nih.gov | Parasitemia levels, survival rate |
| In Vivo | Pharmacokinetic (PK) studies in mice | Assess drug-like properties of anti-TB candidates. nih.gov | Half-life, plasma concentration, safety |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
Should this compound or its analogues demonstrate significant biological activity, understanding their mechanism of action is paramount. Modern multi-omics approaches offer a powerful way to generate mechanistic hypotheses. nih.gov By integrating datasets from transcriptomics, proteomics, phosphoproteomics, and metabolomics, researchers can build comprehensive models of the compound's cellular impact. biorxiv.orgjci.org For example, treating cells with an active analogue and analyzing the resulting changes in gene expression and protein phosphorylation can reveal the signaling pathways being modulated. nih.gov This approach can identify not only the primary target but also downstream effectors and potential off-target interactions, providing a holistic view of the compound's biological activity and guiding further optimization. researchgate.net
Development of this compound as a Chemical Probe or Tool Compound
Beyond direct therapeutic applications, this compound analogues could be developed into high-quality chemical probes to study protein function in a cellular context. nih.gov A chemical probe must be potent and selective for its target. To develop this compound as a probe, researchers would need to:
Identify a specific, high-affinity molecular target.
Demonstrate selectivity through broad profiling, such as whole-cell proteomics, to ensure minimal off-target effects. nih.gov
Synthesize a corresponding negative control—a structurally similar but biologically inactive molecule—to validate that the observed phenotype is due to on-target activity.
Furthermore, the benzamide scaffold could be functionalized to create more advanced tool compounds, such as by incorporating a reactive "warhead" to create a covalent probe for target validation or by linking it to an E3 ligase binder to create a PROTAC (PROteolysis TArgeting Chimera) for targeted protein degradation. nih.govnih.gov
Exploration of New Therapeutic Indications and Neglected Diseases
The structural motifs within this compound are present in compounds active against a wide range of diseases, suggesting numerous avenues for therapeutic exploration.
Oncology: Benzamide derivatives have been investigated as inhibitors of tubulin polymerization and as kinase inhibitors targeting pathways involved in cell proliferation. mdpi.comresearchgate.net Screening this compound analogues against a panel of cancer cell lines is a high-priority research direction.
Infectious Diseases: The urgency for new antitubercular drugs makes this a compelling area of investigation, especially given the success of related nitro- and dinitrobenzamides. nih.gov
Neglected Tropical Diseases (NTDs): The reliance on a limited number of drugs for diseases like schistosomiasis and Human African Trypanosomiasis (HAT) creates a critical need for new chemical entities. nih.govdndi.org Phenotypic screening of a library of this compound analogues against the causative parasites (S. mansoni, T. brucei) could identify novel leads. nih.govnih.gov The proven brain permeability of some benzamide analogues is particularly advantageous for treating late-stage HAT. nih.gov
Collaborative Research Initiatives and Data Sharing
Accelerating the development of this compound and its derivatives will be greatly enhanced through collaborative efforts. Public-private partnerships and open-science initiatives, such as the Drugs for Neglected Diseases Initiative (DNDi), play a crucial role in advancing research for diseases that disproportionately affect low-income populations. dndi.orgescholarship.org Sharing screening data, synthetic protocols, and structure-activity relationship (SAR) findings in open-access databases can prevent redundant efforts and leverage the collective expertise of the global scientific community. unit.no Such collaborations are essential for navigating the complex path from a promising chemical scaffold to a clinically effective therapeutic agent, particularly in underfunded areas like neglected diseases. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
